molecular formula C6H9O6Rh B1295764 Rhodium acetate CAS No. 26105-49-7

Rhodium acetate

Cat. No.: B1295764
CAS No.: 26105-49-7
M. Wt: 280.04 g/mol
InChI Key: SVOOVMQUISJERI-UHFFFAOYSA-K
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Mechanism of Action

Target of Action

Rhodium acetate, also known as Rhodium(III) acetate, primarily targets alkenes . It is used as a catalyst for cyclopropanation of alkenes . The compound’s role is to facilitate the transformation of alkenes into cyclopropanes .

Mode of Action

This compound interacts with its targets (alkenes) through a process known as cyclopropanation . This interaction results in the formation of cyclopropanes, which are cyclic organic compounds with three carbon atoms . The rhodium carbenoid reacts by the expected C-H insertion reaction to yield a new 6-membered ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of alkenes to cyclopropanes . This process impacts downstream effects such as the synthesis of various organic compounds that contain the cyclopropane ring .

Pharmacokinetics

It’s known that this compound is slightly soluble in polar solvents, including water . This solubility could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of alkenes into cyclopropanes . This transformation can lead to the production of various organic compounds that contain the cyclopropane ring .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of other reactants and the pH of the solution. For instance, the compound’s reactivity is enhanced when it’s converted to rhodium(II) trifluoroacetate, which can even bind arenes and alkenes . Furthermore, the acetate group in this compound can be replaced by other carboxylates of strong acids .

Biochemical Analysis

Biochemical Properties

Rhodium acetate plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, this compound can bind to classical Lewis bases to form 2:1 adducts . This interaction enhances its reactivity and allows it to catalyze reactions such as hydrogenation and hydrosilylation . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. In bacterial cells, this compound inhibits DNA, RNA, and protein synthesis . This inhibition can lead to significant changes in cell function, including alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these fundamental processes highlights its potential as a biochemical tool for studying cellular mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The structure of this compound features a pair of rhodium atoms with octahedral molecular geometry, defined by four acetate oxygen atoms and a Rh–Rh bond . This structure allows this compound to form stable complexes with various ligands, including Lewis bases . These binding interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to form different colored complexes when dissolved in various solvents, indicating changes in its electronic structure . These changes can affect its reactivity and long-term effects on cellular function. Studies have shown that this compound can maintain its catalytic activity over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, this compound can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to acetate metabolism. Acetate, a key component of this compound, plays a central role in energy production, lipid synthesis, and protein acetylation . This compound can influence these metabolic pathways by interacting with enzymes such as acetyl-CoA synthetase, which converts acetate into acetyl-CoA . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s significance in metabolic research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in polar solvents, including water, facilitates its distribution in biological systems . This compound can accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and optimizing its use in research.

Preparation Methods

Rhodium acetate is typically synthesized by heating hydrated rhodium(III) chloride in a methanol-acetic acid mixture . The crude product obtained is the bis(methanol) complex, which can be easily desolvated to yield the final product . The reaction can be represented as follows: [ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 4\text{CH}_3\text{COOH} \rightarrow \text{Rh}_2(\text{AcO})_4 + 3\text{HCl} + 3\text{H}_2\text{O} ]

Properties

IUPAC Name

rhodium(3+);triacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Rh/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOOVMQUISJERI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O6Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067178
Record name Acetic acid, rhodium(3+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26105-49-7, 42204-14-8
Record name Acetic acid, rhodium(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026105497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodium acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, rhodium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, rhodium(3+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodium acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Rhodium(3+) acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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